molecular formula C23H40NNaO5 B1682103 Monosodium N-oleoyl-L-glutamate CAS No. 35057-11-5

Monosodium N-oleoyl-L-glutamate

Cat. No.: B1682103
CAS No.: 35057-11-5
M. Wt: 433.6 g/mol
InChI Key: FGFAZPVAUUEKBP-LZUSKFISSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium N-oleoyl-L-glutamate is a sodium salt of an acylated derivative of L-glutamic acid, where the oleoyl group (a C18:1 unsaturated fatty acid chain) is attached to the amino group of the glutamate backbone. Its chemical formula is C₂₃H₄₂NNaO₅, and it functions primarily as a surfactant or emulsifier in cosmetic and personal care formulations due to its amphiphilic structure . Unlike monosodium glutamate (MSG), which is a flavor enhancer, acylated glutamates like N-oleoyl derivatives are tailored for applications requiring lipid solubility and mild cleansing properties .

Properties

CAS No.

35057-11-5

Molecular Formula

C23H40NNaO5

Molecular Weight

433.6 g/mol

IUPAC Name

sodium;(4S)-5-hydroxy-4-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C23H41NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-1/b10-9-;/t20-;/m0./s1

InChI Key

FGFAZPVAUUEKBP-LZUSKFISSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium oleoyl glutamate;  N-Oleoyl-L-glutamic acid monosodium salt;  Acylglutamate OS-11; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of monosodium N-oleoyl-L-glutamate with analogous compounds:

Compound Chemical Formula Acyl Chain Applications Solubility Regulatory Status
This compound C₂₃H₄₂NNaO₅ Oleoyl (C18:1, unsaturated) Cosmetics, emulsifiers, cleansers Low water solubility, oil-dispersible Approved for cosmetic use (region-dependent)
Sodium lauroyl glutamate C₁₇H₃₀NNaO₅ Lauroyl (C12, saturated) Mild cleansers, shampoos, facial washes Moderate water solubility Widely used in "green" cosmetic products
Monosodium glutamate (MSG) C₅H₈NNaO₄ None (free amino acid) Food flavor enhancer High water solubility (740 g/L) FDA/EFSA-approved as food additive
Disodium N-stearoyl glutamate C₂₃H₄₄NNa₂O₅ Stearoyl (C18:0, saturated) Emulsifiers, stabilizers in creams Low water solubility, heat-stable Cosmetic use; safety data sheets available

Key Observations :

  • Acyl Chain Impact : Longer, unsaturated chains (e.g., oleoyl) enhance lipid solubility and emulsification efficiency but reduce water solubility compared to shorter chains (e.g., lauroyl) .
  • Functional Groups : The unsaturated double bond in oleoyl improves fluidity in formulations, whereas saturated chains (stearoyl) offer higher thermal stability .
  • Applications : Acylated glutamates are specialized for surfactant roles, while MSG is exclusively used in food for umami enhancement .
Solvation and Hydrogen Bonding

Monosodium glutamate (MSG) exhibits a sigma profile value of 12.223 in solvation studies, indicating moderate hydrogen bond acceptor (HBA) capacity. In contrast, sucrose (HBA = 25.373) and choline chloride (HBA = 20.134) show higher HBA tendencies . Acylated derivatives like N-oleoyl-L-glutamate are expected to have reduced HBA capacity due to hydrophobic acyl chains dominating their interactions.

Efficacy in Formulations
  • Sodium lauroyl glutamate (C12) is preferred in rinse-off products for its balance of cleansing and foaming properties .
  • Oleoyl derivatives (C18:1) excel in leave-on formulations (e.g., creams) due to their persistent moisturizing effects and compatibility with oils .

Critical Analysis of Literature Gaps

Most inferences derive from structural analogs (e.g., stearoyl, lauroyl), highlighting the need for targeted research on its CMC (critical micelle concentration), biodegradability, and long-term safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monosodium N-oleoyl-L-glutamate
Reactant of Route 2
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Monosodium N-oleoyl-L-glutamate

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